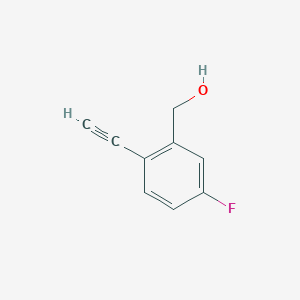

(2-Ethynyl-5-fluorophenyl)methanol

Description

(2-Ethynyl-5-fluorophenyl)methanol is a fluorinated aromatic compound featuring a terminal ethynyl group and a hydroxymethyl substituent at the ortho and para positions of the benzene ring, respectively. Its molecular structure (C₉H₇FO) combines electrophilic (fluorine) and nucleophilic (ethynyl, hydroxyl) functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for constructing complex molecular architectures .

Properties

IUPAC Name |

(2-ethynyl-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5,11H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSPTBBSPUVOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572968 | |

| Record name | (2-Ethynyl-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229028-01-7 | |

| Record name | (2-Ethynyl-5-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-5-fluorophenyl)methanol typically involves the reaction of 2-ethynyl-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for (2-Ethynyl-5-fluorophenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-5-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The ethynyl group can be reduced to an ethyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: 2-Ethynyl-5-fluorobenzaldehyde or 2-Ethynyl-5-fluorobenzoic acid.

Reduction: 2-Ethyl-5-fluorophenylmethanol.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Ethynyl-5-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethynyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of (2-Ethynyl-5-fluorophenyl)methanol include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Similarity Score |

|---|---|---|---|---|---|

| (2-Ethynyl-5-methoxyphenyl)methanol | 767-91-9 | C₁₀H₁₀O₂ | 162.18 | Methoxy (-OCH₃) replaces fluorine (-F) | 0.88 |

| (2-Ethoxy-5-fluorophenyl)methanol | 1096330-41-4 | C₉H₁₁FO₂ | 170.18 | Ethoxy (-OCH₂CH₃) replaces ethynyl (-C≡CH) | N/A |

| 1-(2-Ethoxy-5-fluorophenyl)ethanol | 577-97-9 | C₁₀H₁₃FO₂ | 184.21 | Ethanol (-CH₂CH₂OH) replaces methanol (-CH₂OH) | N/A |

| A178019 | 768-70-7 | Not provided | Not provided | Likely fluorinated aromatic analog | 0.90 |

Notes:

- Substitution patterns (e.g., ethynyl vs. ethoxy) significantly alter reactivity. Ethynyl groups facilitate CuAAC, while alkoxy groups (methoxy, ethoxy) enhance electron-donating effects, stabilizing aromatic systems .

- The methanol group (-CH₂OH) offers greater polarity compared to ethanol derivatives, influencing solubility and metabolic stability in drug design .

Physicochemical Properties

- (2-Ethynyl-5-fluorophenyl)methanol: Higher polarity (due to -F and -OH) compared to methoxy/ethoxy analogs. Lower molecular weight (154.15 g/mol) enhances membrane permeability.

- (2-Ethoxy-5-fluorophenyl)methanol: Increased hydrophobicity (logP ~1.8 estimated) due to the ethoxy group, favoring lipid bilayer interaction .

- 1-(2-Ethoxy-5-fluorophenyl)ethanol: Higher molecular weight (184.21 g/mol) reduces volatility, making it suitable for liquid-phase reactions .

Research Findings

- Synthetic Utility: (2-Ethynyl-5-fluorophenyl)methanol has been employed in peptide triazole conjugates via CuAAC, achieving >95% conversion efficiency in solid-phase synthesis .

- Stability Studies: Methanol derivatives demonstrate superior stability in preservative matrices compared to ethanol analogs, with <30% degradation over 82 days under ambient conditions .

Data Tables

Table 1: Key Physicochemical Properties

| Property | (2-Ethynyl-5-fluorophenyl)methanol | (2-Ethoxy-5-fluorophenyl)methanol | 1-(2-Ethoxy-5-fluorophenyl)ethanol |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.15 | 170.18 | 184.21 |

| Estimated logP | 1.2 | 1.8 | 2.1 |

| Water Solubility (mg/mL) | ~50 | ~30 | ~20 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

Biological Activity

(2-Ethynyl-5-fluorophenyl)methanol, with the chemical formula CHFO, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

Research indicates that (2-Ethynyl-5-fluorophenyl)methanol exhibits several notable pharmacological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that it induces apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell death.

- Antimicrobial Properties :

- Neuroprotective Effects :

The biological activity of (2-Ethynyl-5-fluorophenyl)methanol is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It interacts with various receptors, which may influence signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Reduction : Its antioxidant properties contribute to reducing oxidative damage in cells, which is crucial for neuroprotection.

Anticancer Research

A notable study published in a peer-reviewed journal explored the anticancer effects of (2-Ethynyl-5-fluorophenyl)methanol on human breast cancer cells. The researchers reported:

- Cell Line Tested : MCF-7 (breast cancer)

- Concentration Range : 10 µM to 100 µM

- Findings : Significant reduction in cell viability was observed at 50 µM after 48 hours of treatment, with an increase in apoptotic markers.

Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- : The compound demonstrated promising antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.